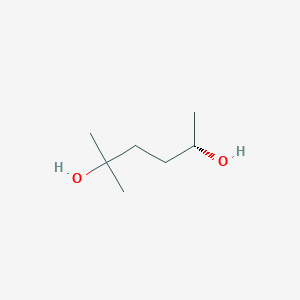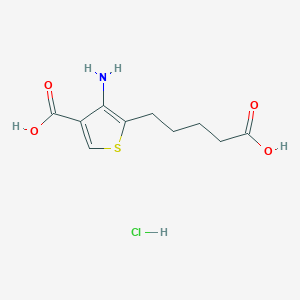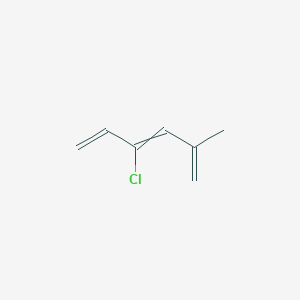![molecular formula C23H18 B14616779 9-[2-(Prop-1-EN-2-YL)phenyl]anthracene CAS No. 60997-99-1](/img/structure/B14616779.png)
9-[2-(Prop-1-EN-2-YL)phenyl]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[2-(Prop-1-EN-2-YL)phenyl]anthracene is an anthracene-based derivative. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This compound, in particular, is characterized by its unique structure, which includes a phenyl group substituted at the 9-position of the anthracene core.
Preparation Methods
The synthesis of 9-[2-(Prop-1-EN-2-YL)phenyl]anthracene can be achieved through various synthetic routes. One common method involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are typically carried out under specific conditions to ensure high yields and purity . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents. Industrial production methods may involve scaling up these reactions while maintaining the reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
9-[2-(Prop-1-EN-2-YL)phenyl]anthracene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of anthraquinone derivatives, while substitution reactions may result in halogenated anthracene derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used as a fluorescent probe for imaging and detection purposes . In medicine, anthracene derivatives have been explored for their potential use in photodynamic therapy. In industry, 9-[2-(Prop-1-EN-2-YL)phenyl]anthracene is used in the development of OLEDs and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 9-[2-(Prop-1-EN-2-YL)phenyl]anthracene involves its interaction with molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications like OLEDs and fluorescent probes . The molecular targets and pathways involved depend on the specific application. For example, in photodynamic therapy, the compound may generate reactive oxygen species that target cancer cells .
Comparison with Similar Compounds
9-[2-(Prop-1-EN-2-YL)phenyl]anthracene can be compared with other anthracene-based derivatives such as 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)anthracene, and 9,10-bis(phenylethynyl)anthracene . These compounds share similar photophysical properties but differ in their specific substituents and resulting applications. The uniqueness of this compound lies in its specific substitution pattern, which influences its optical properties and makes it suitable for certain applications .
Properties
CAS No. |
60997-99-1 |
|---|---|
Molecular Formula |
C23H18 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
9-(2-prop-1-en-2-ylphenyl)anthracene |
InChI |
InChI=1S/C23H18/c1-16(2)19-11-7-8-14-22(19)23-20-12-5-3-9-17(20)15-18-10-4-6-13-21(18)23/h3-15H,1H2,2H3 |
InChI Key |
DFOXPCYWHBCFCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=CC=C1C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


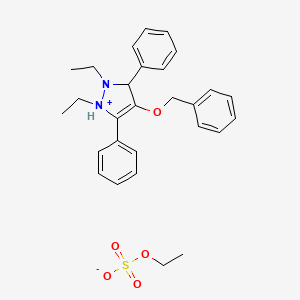

![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)
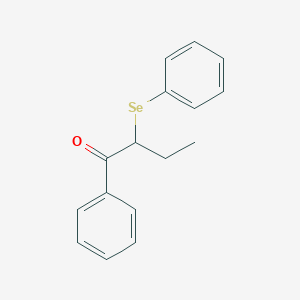

![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)

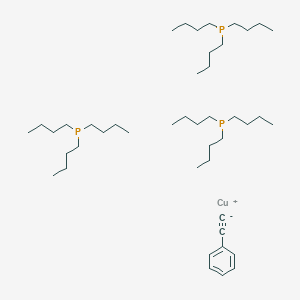

![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)

